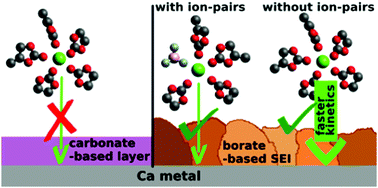Understanding the nature of the passivation layer enabling reversible calcium plating†
Energy & Environmental Science Pub Date: 2020-08-26 DOI: 10.1039/D0EE02347G
Abstract
As for other multivalent systems, the interface between the calcium (Ca) metal anode and the electrolyte is of paramount importance for reversible plating/stripping. Here, we combined experimental and theoretical approaches to unveil the potential solid electrolyte interphase (SEI) components enabling facile Ca plating. Borates compounds, in the form of cross-linked polymers are suggested as divalent conducting component. A pre-passivation protocol with such SEI is demonstrated and allows to broaden the possibility for electrolyte formulation. We also demonstrated a 10-fold increase in Ca plating kinetics by tuning the cation solvation structure in the electrolyte limiting the degree of contact ion pair.


Recommended Literature
- [1] Rational design of ordered Pd–Pb nanocubes as highly active, selective and durable catalysts for solvent-free benzyl alcohol oxidation†
- [2] Fabrication of mesoporous carbon supported Ni–Mo catalysts for the enhanced conversion of glucose to ethylene glycol†
- [3] Geometrical stabilities and electronic properties of Sin (n = 12–20) clusters with rare earth holmium impurity: a density functional investigation†
- [4] Thin films of metals, metal chalcogenides and oxides deposited at the water–oil interface using molecular precursors
- [5] A selective reaction-based fluorescent probe for detecting cobalt in living cells†
- [6] Back matter
- [7] Relaxation dynamics of deeply supercooled confined water in l,l-diphenylalanine micro/nanotubes†
- [8] A sandwich-type aluminium complex composed of tri-lacunary Keggin-type polyoxotungstate: synthesis and X-ray crystal structure of [(A-PW9O34)2{W(OH)(OH2)}{Al(OH)(OH2)}{Al(μ-OH)(OH2)2}2]7−†
- [9] Simultaneous detection of three gynecological tumor biomarkers in clinical serum samples using an ICP-MS-based magnetic immunoassay
- [10] Morphology-controllable fabrication of organic microcrystals by solid-phase reactions: revealing morphology-sensitive highly efficient phosphorescence and enhanced near-infrared absorption†










